REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][N:10]=[C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=23)=[CH:4][CH:3]=1>O1CCCC1.C(N(CC)CC)C.[Pd]>[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)=[O:9]
|
Name
|
|
Quantity
|
42.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1ON=C2C1C=CC=C2
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature under a hydrogen atmosphere until absorption of hydrogen ceases (approximately 90-90% of the molar amount
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vigorously stirred suspension is flushed with hydrogen gas
|
Type
|
CUSTOM
|
Details
|
8-10 hours
|
Duration
|
9 (± 1) h
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration through a bed of celite
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product (16) is recrystallized from toluene
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)C2=CC=C(C=C2)F)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |